

physical properties of 5-Bromo-3-iodopyrazolo[1,5-a]pyridine

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Compound of Interest

Compound Name: 5-Bromo-3-iodopyrazolo[1,5-a]pyridine

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An In-depth Technical Guide to the Physical Properties of **5-Bromo-3-iodopyrazolo[1,5-a]pyridine**

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Heterocyclic Building Block

5-Bromo-3-iodopyrazolo[1,5-a]pyridine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its rigid bicyclic core, decorated with versatile bromine and iodine handles, makes it an attractive scaffold for the development of novel therapeutics and functional materials. The bromine and iodine atoms can be selectively functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic exploration of chemical space and the fine-tuning of molecular properties.

This guide provides a comprehensive overview of the known and predicted physical properties of **5-Bromo-3-iodopyrazolo[1,5-a]pyridine**. As a Senior Application Scientist, it is crucial to note that while this specific isomer is commercially available, detailed experimental characterization in peer-reviewed literature is sparse.^[1] Therefore, this document will synthesize available supplier data with computed properties and comparative analysis of related isomers to provide a robust and practical resource. We will also outline the standard

experimental protocols required for a full, self-validating characterization of this compound, explaining the causality behind these methodological choices.

Molecular Identity and Structural Properties

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. The structural isomers of bromo-iodo-pyrazolopyridine can exhibit markedly different physical and biological properties, making accurate identification paramount.

Core Identification

The fundamental properties of **5-Bromo-3-iodopyrazolo[1,5-a]pyridine** are summarized below.

| Property | Value | Source |
|-------------------|---|---------------------|
| IUPAC Name | 5-bromo-3-iodopyrazolo[1,5-a]pyridine | [1] |
| CAS Number | 1352881-82-3 | [1] |
| Molecular Formula | C ₇ H ₄ BrIN ₂ | [1] |
| Molecular Weight | 322.93 g/mol | [1] |
| SMILES | <chem>BrC1=CC2=C(I)C=NN2C=C1</chem> | [1] |

Molecular Structure

The connectivity and arrangement of atoms define the molecule's fundamental characteristics, including its reactivity and intermolecular interactions.

Caption: 2D structure of **5-Bromo-3-iodopyrazolo[1,5-a]pyridine**.

Predicted Physicochemical Properties

Direct experimental data for properties like melting point and solubility are not readily available in the public domain for this specific isomer. However, computational models provide valuable estimates that guide experimental design and handling. For context, related isomers such as 5-

bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine and 5-bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine are known to be solids at room temperature.[2]

| Predicted Property | Value | Interpretation & Significance |
|---------------------------------------|----------------------------|---|
| XLogP3 | 2.2 - 2.3 | This value suggests moderate lipophilicity. In drug development, this indicates a potential for good membrane permeability, but solubility in aqueous media may be limited.[3][4] |
| Topological Polar Surface Area (TPSA) | 41.57 Å² | This TPSA value is well within the range for good oral bioavailability (typically <140 Å²). It suggests the molecule has a favorable polarity profile for interacting with biological targets.[4] |
| Hydrogen Bond Donors | 1 (pyrazolo NH) | The presence of a hydrogen bond donor influences solubility and the ability to interact with biological targets.[4] |
| Hydrogen Bond Acceptors | 2 (pyridine N, pyrazolo N) | Hydrogen bond acceptors are critical for molecular recognition and binding to protein targets.[4] |
| Rotatable Bonds | 0 | The rigid, fused-ring structure limits conformational flexibility. This can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target.[4] |

Spectroscopic Characterization: An Expert's Prediction

While specific spectra for this compound are not published, its structure allows for the confident prediction of key spectroscopic features. These predictions form a baseline for the verification of synthetic material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The aromatic region should display four distinct signals, each integrating to one proton. The protons on the pyridine ring will likely appear as doublets or triplets depending on their coupling partners, while the proton on the pyrazole ring will appear as a singlet.
- ^{13}C NMR: Seven distinct signals are expected in the broadband-decoupled spectrum, corresponding to the seven carbon atoms in the molecule. The carbon atoms bonded to the electronegative iodine and bromine will be significantly shifted.

Mass Spectrometry (MS)

The mass spectrum is expected to show a prominent molecular ion peak (M^+). Critically, the presence of bromine (with its two abundant isotopes, ^{79}Br and ^{81}Br , in a $\sim 1:1$ ratio) will result in a characteristic M and $\text{M}+2$ isotopic pattern, which is a definitive confirmation of a monobrominated compound.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

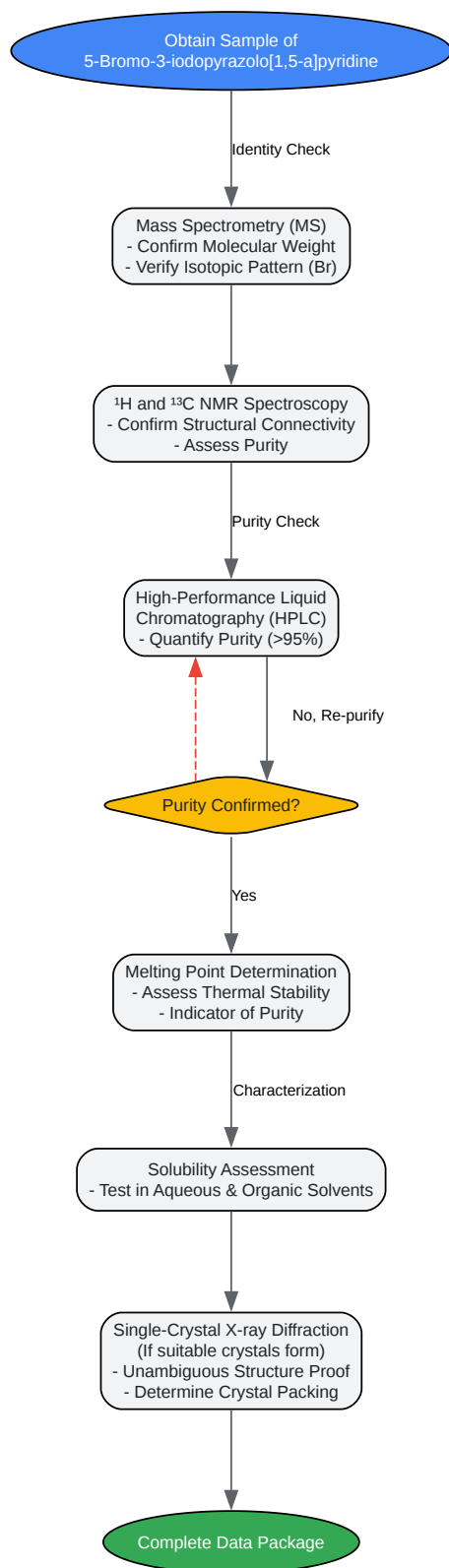
- $\sim 3100\text{-}3000\text{ cm}^{-1}$: Aromatic C-H stretching.
- $\sim 1600\text{-}1450\text{ cm}^{-1}$: C=C and C=N stretching vibrations characteristic of the heterocyclic rings.
- Below 800 cm^{-1} : C-Br and C-I stretching vibrations.

Experimental Protocols for Physical Property Determination

To address the data gap for this compound, the following standard operating procedures are recommended. These protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Workflow for Comprehensive Characterization

The logical flow for characterizing a new batch or sample of the title compound is crucial for ensuring data integrity. It begins with identity confirmation and proceeds through purity and physical property determination.



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Caption: Standard workflow for the physical characterization of a solid organic compound.

Protocol: Melting Point Determination

Causality: The melting point is a fundamental physical property that provides a quick and reliable indication of purity. A sharp melting range (typically $< 2\text{ }^{\circ}\text{C}$) is characteristic of a pure crystalline solid, whereas impurities will broaden and depress the melting range.

- **Sample Preparation:** Finely powder a small amount (2-3 mg) of the dry compound.
- **Capillary Loading:** Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
- **Instrumentation:** Place the capillary tube into a calibrated digital melting point apparatus.
- **Measurement:**
 - Heat the sample rapidly to about $20\text{ }^{\circ}\text{C}$ below the expected melting point (a preliminary run may be necessary).
 - Decrease the heating rate to $1\text{-}2\text{ }^{\circ}\text{C}$ per minute to ensure thermal equilibrium.
 - Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion).
- **Reporting:** Report the result as a temperature range. Repeat the measurement twice for reproducibility.

Protocol: Solubility Assessment

Causality: Understanding a compound's solubility is critical for its application in drug development (formulation, ADME properties) and synthetic chemistry (reaction solvent choice, purification). This protocol establishes a qualitative solubility profile.

- **Solvent Selection:** Prepare vials containing 1 mL of various solvents, including water, ethanol, methanol, dichloromethane (DCM), dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).
- **Sample Addition:** Add approximately 1 mg of the compound to each vial.

- Observation (Room Temperature): Vigorously vortex each vial for 30 seconds and visually inspect for dissolution. Classify as "soluble," "partially soluble," or "insoluble."
- Observation (Heating): Gently heat the vials containing undissolved solid to 50 °C and observe any change in solubility.
- Data Recording: Record the solubility at both room temperature and upon heating for each solvent. For drug development purposes, a quantitative assessment in a buffered aqueous solution would be the next logical step.

Conclusion

5-Bromo-3-iodopyrazolo[1,5-a]pyridine is a valuable heterocyclic building block with significant potential. While a comprehensive, experimentally-verified dataset on its physical properties is not yet available in the public domain, this guide provides a robust framework based on its known molecular identity, computational predictions, and comparative analysis with related isomers. The provided protocols offer a clear path for researchers to generate the necessary data to fully characterize this compound. The established identity[1], predicted drug-like properties[3][4], and the strategic placement of functional handles underscore its importance for future research and development endeavors.

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